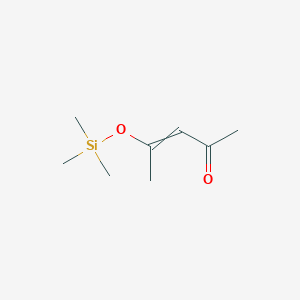

2-Trimethylsiloxypent-2-ene-4-one

Description

Significance of Silyl (B83357) Enol Ethers as Reactive Intermediates

Silyl enol ethers are a crucial class of reactive intermediates in organic synthesis, sharing the common functional group R₃Si−O−CR=CR₂. nih.gov They are essentially stabilized or "trapped" versions of enolates, which are themselves highly important nucleophiles for carbon-carbon bond formation. The replacement of a metal cation (like lithium) in a traditional enolate with a trialkylsilyl group, typically trimethylsilyl (B98337) (TMS), significantly moderates the reactivity. This makes silyl enol ethers milder and more selective nucleophiles compared to their enolate counterparts. nih.govechemportal.org They are generally stable enough to be isolated and purified, yet reactive enough to engage with a wide array of electrophiles. nih.gov

The synthetic utility of silyl enol ethers is extensive. They are widely employed in fundamental carbon-carbon bond-forming reactions, including the Mukaiyama aldol (B89426) addition, Michael reactions, and various Lewis acid-catalyzed alkylations. nih.gov In these reactions, the silyl enol ether acts as a neutral, mild nucleophile that attacks electrophiles such as aldehydes, ketones, or alkyl halides. nih.gov The choice of reaction conditions during the synthesis of a silyl enol ether from an unsymmetrical ketone can provide either the kinetic or the thermodynamically more stable isomer. nih.gov For instance, using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic silyl enol ether (the less substituted one). nih.gov Conversely, weaker bases like triethylamine (B128534) tend to yield the more stable thermodynamic product. nih.gov

Beyond their role in C-C bond formation, silyl enol ethers can undergo other important transformations. They can be halogenated, oxidized, or sulfenylated at the α-carbon position. nih.gov A notable example is the Rubottom oxidation, where a silyl enol ether reacts with a peroxyacid to form an α-hydroxy carbonyl compound after workup. chemicalbook.com This reaction proceeds through an α-siloxy carbonyl derivative. chemicalbook.com Hydrolysis of a silyl enol ether, typically under acidic or basic conditions, regenerates the parent carbonyl compound. nih.gov This reactivity underscores their function as protective groups for enols and as key intermediates for achieving specific and selective transformations in multistep syntheses. chemeo.comsigmaaldrich.com

Historical Context of 2-Trimethylsiloxypent-2-ene-4-one in Silyl Enol Ether Chemistry

The development of silyl enol ether chemistry was a significant advancement in synthetic organic chemistry, providing a powerful tool for controlling the reactivity of carbonyl compounds. While the specific discovery of this compound is not widely documented in seminal literature, its existence and utility are a direct result of the foundational work in this field.

The groundwork for organosilicon chemistry and the understanding of silicon's unique affinity for oxygen were laid decades prior. chemicalbook.com However, the strategic use of silyl enol ethers as synthetic intermediates gained prominence in the 1960s and 1970s. Research demonstrated that enolates, generated from ketones, could be effectively "trapped" by reacting them with a silyl electrophile like trimethylsilyl chloride. nih.gov This trapping strategy overcame many of the problems associated with the high reactivity and self-condensation of traditional metal enolates.

A key historical milestone was the ability to control the regioselectivity of enolate formation and trapping. The development of conditions to selectively form either the kinetic or thermodynamic silyl enol ether from unsymmetrical ketones was a major breakthrough. nih.gov This allowed chemists to precisely dictate which α-carbon of a ketone would participate in subsequent reactions.

In 1974, several research groups, including those of A.G. Brook, A. Hassner, and G.M. Rubottom, independently reported on the oxidation of silyl enol ethers to α-hydroxy carbonyl compounds, a reaction now famously known as the Rubottom oxidation. chemicalbook.com This discovery highlighted the unique reactivity of the silyl enol ether functional group and its potential for introducing functionality at the α-position of a carbonyl group. chemicalbook.com The mechanism involves an initial epoxidation of the electron-rich double bond, followed by a rearrangement. chemicalbook.com

The compound this compound represents a functionalized silyl enol ether, embodying the principles established during this formative period. Its synthesis from acetylacetone (B45752) and a silylating agent is a classic example of enolate trapping. As a bifunctional molecule, it stands as a testament to the evolution of synthetic strategies, where simple starting materials can be converted into complex and highly useful intermediates for organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-trimethylsilyloxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2Si/c1-7(9)6-8(2)10-11(3,4)5/h6H,1-5H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBADCSUQBLLAHW-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C)/O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13257-81-3 | |

| Record name | 3-Penten-2-one, 4-((trimethylsilyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013257813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Penten-2-one, 4-[(trimethylsilyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-[(trimethylsilyl)oxy]pent-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Trimethylsiloxypent 2 Ene 4 One and Its Derivatives

Established Synthetic Pathways to 2-Trimethylsiloxypent-2-ene-4-one

This compound is the silyl (B83357) enol ether derived from the β-dicarbonyl compound acetylacetone (B45752). Its synthesis generally involves the O-silylation of the enol or enolate form of acetylacetone. Several well-established methods are routinely employed for this transformation, primarily differing in the choice of silylating agent, base, and reaction conditions.

A common and direct method involves the reaction of an enolizable ketone with a silyl electrophile, typically a trialkylsilyl halide like trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base. wikipedia.org For β-dicarbonyl compounds, which are significantly enolized, the reaction can often proceed under relatively mild conditions. The use of an amine base, such as triethylamine (B128534) (Et₃N), in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) is a standard protocol. orgsyn.org The base neutralizes the hydrogen halide (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.

Another powerful approach involves the in-situ generation of the highly reactive silylating agent, iodotrimethylsilane (B154268) (TMSI). researchgate.net This is typically achieved through a Finkelstein-type reaction between trimethylsilyl chloride and an iodide salt, such as sodium iodide (NaI), in a solvent like acetonitrile. researchgate.netorgsyn.org The enhanced electrophilicity of TMSI allows for the efficient silylation of even less reactive ketones. This method is often preferred for its high reactivity and the ability to drive reactions to completion. researchgate.net

More forceful conditions involve the generation of a pre-formed enolate using a strong, non-nucleophilic base, followed by trapping with the silyl halide. Lithium diisopropylamide (LDA) is a frequently used base for this purpose. wikipedia.orgyoutube.com This method provides a high degree of control, although the strongly basic and cryogenic conditions (-78 °C) can be a practical drawback. wikipedia.orgyoutube.com For 1,3-dicarbonyls like acetylacetone, the high acidity of the central methylene (B1212753) protons allows for the use of weaker bases as well. youtube.com

Other silylating agents have also been employed, including bis(trimethylsilyl)acetamide (BSA) and hexamethyldisilazane (B44280) (HMDS), often in the presence of an imidazole (B134444) catalyst. researchgate.net These reagents can offer advantages in terms of handling and reaction workup. The choice of method often depends on the scale of the reaction, the desired purity, and the available reagents.

Table 1: Comparison of Established Synthetic Methods for Silyl Enol Ethers

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Amine Base Method | Carbonyl, TMSCl, Triethylamine | DMF or CH₃CN, 0°C to 80°C | Commonly available reagents, straightforward procedure. orgsyn.org | Formation of ammonium (B1175870) salt byproducts can complicate purification. |

| In-situ TMSI Generation | Carbonyl, TMSCl, NaI, Triethylamine | Acetonitrile, 0°C to RT | Highly reactive silylating agent, high yields. researchgate.netorgsyn.org | Requires anhydrous conditions; TMSI is light and moisture sensitive. |

| Strong Base Method | Carbonyl, LDA, TMSCl | THF, -78°C | High conversion, good for less acidic ketones. wikipedia.org | Requires cryogenic temperatures and strictly anhydrous/anaerobic techniques. |

| Alternative Silylating Agents | Carbonyl, BSA or HMDS/imidazole | Neat or in solvent, reflux | Volatile byproducts, can be driven to completion. researchgate.net | BSA and HMDS are more expensive than TMSCl. |

Advanced Strategies for Preparation of Functionalized Analogs

The synthesis of functionalized analogs of this compound is crucial for exploring structure-activity relationships and developing novel building blocks. Advanced strategies move beyond simple enolization-trapping protocols to install additional functionality or create more complex molecular architectures.

One innovative approach is the nickel-catalyzed remote functionalization of ketones containing a distant olefinic group. acs.orgnih.gov This "chain-walking" strategy uses a nickel-hydride catalyst to isomerize the double bond along the carbon chain until it reaches the carbonyl group, whereupon it forms a specific silyl enol ether. acs.orgnih.gov This method allows for the regio- and stereoselective synthesis of Z-silyl enol ethers that would be inaccessible through conventional base-mediated deprotonation, offering a powerful tool for creating highly substituted and functionalized analogs. acs.org

Another sophisticated strategy involves the [3+3] cyclization of 1,3-bis(silyl enol ethers) with suitable 1,3-dielectrophiles. thieme-connect.de Derivatives of acetylacetone can be converted into 1,3-bis(silyl enol ethers), which then act as three-carbon synthons. Reaction with dielectrophiles like 1,1,3,3-tetramethoxypropane (B13500) or 3-silyloxy-2-en-1-ones under Lewis acid catalysis leads to the formation of functionalized six-membered carbocycles, such as phenols and salicylates, in a single pot. thieme-connect.de This methodology provides a convergent route to complex aromatic and hydroaromatic systems.

Functionalization can also be achieved by performing reactions on the silyl enol ether itself. For instance, sulfonylation at the α-carbon can be achieved by reacting a silyl enol ether with specific sulfonylating agents. rsc.org This introduces a sulfone group, a common moiety in pharmaceuticals, creating a β-ketosulfone. rsc.org Such post-synthesis modifications expand the chemical space accessible from a common silyl enol ether precursor.

Table 2: Advanced Synthetic Strategies for Functionalized Silyl Enol Ether Analogs

| Strategy | Description | Key Reagents/Catalysts | Products | Reference |

|---|---|---|---|---|

| Ni-Catalyzed Remote Functionalization | Isomerization of a distant double bond to form a silyl enol ether via "chain walking". | NiBr₂·dme, IPr ligand, Mn, ⁱPrBr | Regio- and stereodefined Z-silyl enol ethers. | acs.orgnih.gov |

| [3+3] Cyclization | Reaction of 1,3-bis(silyl enol ethers) with 1,3-dielectrophiles to form six-membered rings. | Lewis acids (e.g., TiCl₄, SnCl₄) | Functionalized phenols, salicylates, and other carbocycles. | thieme-connect.de |

| α-Sulfonylation | Introduction of a sulfonyl group at the carbon alpha to the carbonyl. | Thiosulfonates, DABCO, visible light | β-Ketosulfones. | rsc.orgrsc.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of silyl enol ether synthesis, this involves developing methods that are more atom-economical, use less hazardous substances, and are more energy-efficient.

A significant advancement is the development of photocatalyst- and metal-free reactions . For example, the sulfonylation of silyl enol ethers can be achieved using visible light to mediate the formation of an electron donor-acceptor (EDA) complex between the silyl enol ether, a thiosulfonate, and an inexpensive organic base like DABCO. rsc.orgrsc.org This approach avoids transition-metal catalysts and harsh oxidants, offering high atom economy and a better environmental profile. rsc.org

The use of alternative reaction media is another key green strategy. Ionic liquids have been investigated as solvents for the preparation of silyl enol ethers from ketones and bis(trimethylsilyl)acetamide (BSA). organic-chemistry.org Their low volatility and potential for recyclability can make them a greener alternative to conventional volatile organic compounds (VOCs).

Catalytic methods that maximize atom economy are inherently greener. A ruthenium-catalyzed dehydrogenative coupling between enolizable carbonyl compounds and triorganosilanes represents a highly efficient process where dihydrogen is the only byproduct. organic-chemistry.org Similarly, photoactivated catalytic hydrosilylation of carbonyl compounds offers an alternative route that can be more efficient and selective than traditional methods. google.com

Furthermore, methods that avoid the formation of salt byproducts are desirable. A salt-free synthesis of silyl enol ethers from α-halo carbonyl compounds has been developed using 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine. This reaction generates easily removable and inert byproducts, simplifying purification and reducing waste. organic-chemistry.org These catalytic and salt-free approaches represent a significant step towards more sustainable chemical manufacturing.

Reactivity and Reaction Mechanisms of 2 Trimethylsiloxypent 2 Ene 4 One

Enol Silane Reactivity Profile of 2-Trimethylsiloxypent-2-ene-4-one

Silyl (B83357) enol ethers, such as this compound, are generally stable, isolable compounds that function as mild nucleophiles. wikipedia.org Their reactivity stems from the enolate-like character of the carbon-carbon double bond, which is rendered electron-rich by the adjacent siloxy group.

Nucleophilic Character and Enolate Equivalency

The core of this compound's reactivity lies in its function as an enolate equivalent. Enolates are powerful nucleophiles in organic chemistry, but their high reactivity can sometimes lead to undesired side reactions. Silyl enol ethers provide a more stable and manageable alternative. The trimethylsilyl (B98337) group acts as a protecting group for the enol, allowing for its isolation and purification while preserving its nucleophilic potential. wikipedia.orgorganic-chemistry.org

The nucleophilicity of a species is its ability to donate an electron pair to form a new covalent bond. masterorganicchemistry.com In this compound, the electron-donating nature of the trimethylsiloxy group increases the electron density of the double bond, making the carbon atom at the 3-position a nucleophilic center. This allows it to react with a variety of electrophiles. The strength of a nucleophile is influenced by factors such as charge, electronegativity, solvent, and steric hindrance. masterorganicchemistry.comlibretexts.org

Lewis Acid Activation in Reactions of this compound

To enhance the reactivity of silyl enol ethers like this compound, Lewis acids are frequently employed as catalysts. tcichemicals.comwikipedia.org Lewis acids activate the electrophile, typically a carbonyl compound, by coordinating to its oxygen atom. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the silyl enol ether. nih.gov

The choice of Lewis acid can significantly influence the outcome of the reaction, including its rate and stereoselectivity. organic-chemistry.org Common Lewis acids used in conjunction with silyl enol ethers include titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and various metal triflates like scandium triflate (Sc(OTf)₃). wikipedia.orgnih.govnih.gov In some cases, the Lewis acid may also interact with the silyl enol ether itself, although the primary mode of activation is generally through the electrophile. nih.gov The development of water-compatible Lewis acids has expanded the scope of these reactions to aqueous media. nih.gov

Carbon-Carbon Bond Forming Reactions Involving this compound

A key application of this compound is in the formation of new carbon-carbon bonds, a fundamental process in the construction of more complex organic molecules.

Mukaiyama Aldol (B89426) Reaction

The Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, providing a reliable method for the crossed aldol reaction between a silyl enol ether and a carbonyl compound in the presence of a Lewis acid. tcichemicals.comwikipedia.org This reaction allows for the controlled formation of a β-hydroxy carbonyl compound, avoiding issues of self-condensation that can plague traditional aldol reactions. wikipedia.org

The general mechanism involves the Lewis acid-mediated activation of the aldehyde or ketone, followed by the nucleophilic addition of the silyl enol ether. The resulting silylated aldol adduct is then hydrolyzed to yield the final β-hydroxy carbonyl product.

The Mukaiyama aldol reaction using this compound can be performed with a wide range of electrophiles, including aldehydes and ketones. tcichemicals.comwikipedia.org The reaction's success and stereochemical outcome can be influenced by the nature of the electrophile and the reaction conditions. For instance, unbranched aliphatic aldehydes, which can be poor electrophiles in other catalytic asymmetric processes, have been shown to be effective substrates in certain Mukaiyama aldol methodologies. wikipedia.org

However, limitations can arise. Steric hindrance in either the silyl enol ether or the electrophile can impede the reaction. The choice of Lewis acid is also critical, as some may not be effective for certain substrate combinations or may lead to undesired side reactions. organic-chemistry.org While the conventional reaction often requires stoichiometric amounts of Lewis acid, catalytic versions have been developed. tcichemicals.com

Table 1: Examples of Electrophiles in Mukaiyama Aldol Reactions

| Electrophile | Product Type | Notes |

| Aldehydes | β-Hydroxy ketone | Widely applicable. Stereoselectivity can be controlled by chiral catalysts. wikipedia.org |

| Ketones | β-Hydroxy ketone | Generally requires higher reaction temperatures than aldehydes. wikipedia.org |

| Formates | β-Hydroxy ketone | A variation of the reaction with aldehydes. wikipedia.org |

The principle of vinylogy states that the electronic effects of a functional group can be transmitted through a conjugated system. mdpi.com This concept is applied in the vinylogous Mukaiyama aldol reaction (VMAR), where a silyl dienol ether reacts with an electrophile. mdpi.comrsc.org This reaction is a powerful tool for constructing larger molecular frameworks, as it allows for the formation of a 1,5-dicarbonyl relationship and can create two new stereocenters. mdpi.comresearchgate.net

While this compound is a silyl enol ether, related silyl dienol ethers can be considered its vinylogous precursors. These precursors undergo γ-alkylation, extending the reach of the nucleophilic attack. The VMAR has proven particularly valuable in the synthesis of complex natural products, such as polyketides. rsc.orgresearchgate.net The regioselectivity of the reaction (α- vs. γ-addition) is a key consideration and can be influenced by the substrate and reaction conditions. mdpi.com

Table 2: Comparison of Mukaiyama Aldol and Vinylogous Mukaiyama Aldol Reactions

| Feature | Mukaiyama Aldol Reaction | Vinylogous Mukaiyama Aldol Reaction |

| Nucleophile | Silyl enol ether | Silyl dienol ether |

| Point of Attack | α-carbon | γ-carbon |

| Product | β-Hydroxy carbonyl | δ-Hydroxy-α,β-unsaturated carbonyl or related structures |

| Bond Formed | C-C single bond | C-C single bond |

| Key Advantage | Controlled cross-aldol addition | Formation of 1,5-dicarbonyl systems and increased molecular complexity. mdpi.comresearchgate.net |

Michael Addition and Conjugate Additions

As a silyl enol ether, this compound serves as a latent nucleophile, specifically as a "soft" nucleophile that preferentially undergoes conjugate or 1,4-addition to α,β-unsaturated carbonyl compounds. This reaction, known as the Mukaiyama-Michael addition, is a powerful tool for the formation of carbon-carbon bonds and the synthesis of 1,5-dicarbonyl compounds and their derivatives. researchgate.netwikipedia.org The reaction is typically activated by a Lewis acid, which coordinates to the carbonyl oxygen of the Michael acceptor, thereby enhancing its electrophilicity at the β-position. wikipedia.org

In the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), this compound adds to various Michael acceptors, including α,β-unsaturated ketones and aldehydes. The silyl enol ether attacks the β-carbon of the activated unsaturated system. A subsequent workup step, typically aqueous, hydrolyzes the resulting silyl enol ether to furnish the final 1,5-dicarbonyl adduct. researchgate.netquimicaorganica.org

A representative reaction is the addition to an α,β-unsaturated ketone like methyl vinyl ketone. This reaction constructs a new carbon-carbon bond and results in a product containing two carbonyl groups in a 1,5-relationship, a key structural motif in many complex molecules. masterorganicchemistry.comresearchgate.net

Table 1: Mukaiyama-Michael Addition of this compound with a Generic Enone

| Entry | Michael Acceptor (Enone) | Lewis Acid | Solvent | Product |

| 1 | Methyl vinyl ketone | TiCl₄ | Dichloromethane | 3-acetyl-2-methylheptane-2,6-dione |

| 2 | Chalcone | TiCl₄ | Dichloromethane | 3-acetyl-2,4-diphenyl-1-phenylhexane-1,5-dione |

The Michael addition involving this compound is predominantly an intermolecular process, where the silyl enol ether and the α,β-unsaturated acceptor are separate molecules. These reactions are fundamental for building larger molecular frameworks from simpler precursors. researchgate.net

While less common for this specific reagent, intramolecular Michael additions are a known class of reactions for silyl enol ethers. In such a scenario, the α,β-unsaturated system would be tethered to the silyl enol ether precursor. Upon activation, the silyl enol ether would cyclize onto the tethered Michael acceptor, leading to the formation of a cyclic or bicyclic system. These intramolecular variants are powerful strategies for the stereocontrolled synthesis of complex ring systems.

Cycloaddition Reactions

The conjugated π-system within this compound allows it to participate in cycloaddition reactions, although it is more commonly employed as a precursor to the 1,3-dicarbonyl moiety for these transformations. A significant reaction in this class is the synthesis of pyrazoles through condensation with hydrazine (B178648) derivatives. youtube.comorganic-chemistry.orgmdpi.com This reaction can be viewed as a formal [3+2] cyclocondensation, where the 1,3-dicarbonyl unit (generated in situ from the silyl enol ether) provides a three-atom component (C-C-C) and hydrazine provides a two-atom component (N-N). youtube.com

The reaction proceeds by initial hydrolysis of the silyl enol ether to release acetylacetone (B45752), which then undergoes a classical condensation with hydrazine. One nitrogen atom of the hydrazine forms an imine with one carbonyl group, and the second nitrogen attacks the remaining carbonyl, leading to cyclization and subsequent dehydration to form the aromatic pyrazole (B372694) ring. youtube.com

Table 2: Synthesis of a Substituted Pyrazole

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Hydrazine hydrate | Acid or base catalysis, heat | 3,5-dimethylpyrazole |

| This compound | Phenylhydrazine | Acid or base catalysis, heat | 1-phenyl-3,5-dimethylpyrazole |

While direct participation in Diels-Alder [4+2] cycloadditions as a diene is plausible, it requires the molecule to adopt an s-cis conformation around the C2-C3 single bond. The utility of this compound in such reactions is less documented than its use in generating the dicarbonyl for subsequent cyclizations. Similarly, photochemical [2+2] cycloadditions with alkenes, a known reaction for enones, could potentially lead to cyclobutane (B1203170) derivatives. mdpi.com

Other Key Transformations Involving this compound

Beyond its role as a carbon nucleophile, this compound exhibits reactivity related to the trimethylsilyl group itself. It serves as a protected form of a versatile building block and can potentially act as a donor of the silyl group.

Role as a Silyl Donor and Protecting Group Precursor

The primary role of this compound in many synthetic contexts is that of a protected enol. Acetylacetone, a 1,3-dicarbonyl compound, is acidic and exists in equilibrium with its enol tautomer. The formation of the silyl enol ether by reacting acetylacetone with a silylating agent like trimethylsilyl chloride effectively "traps" the enol form, protecting it from undesired reactions. wikipedia.orgyoutube.com This protection strategy allows for other chemical manipulations to be performed on the molecule or in the reaction mixture that would otherwise be incompatible with the acidic protons or the nucleophilic enolate of acetylacetone.

The trimethylsilyl group can be readily removed under mild conditions, regenerating the 1,3-dicarbonyl moiety. This deprotection is typically achieved through hydrolysis with aqueous acid or, more commonly, by treatment with a fluoride (B91410) ion source such as tetrabutylammonium (B224687) fluoride (TBAF). The high affinity of silicon for fluoride drives the cleavage of the Si-O bond. wikipedia.org

Furthermore, the compound, also known by the abbreviation TMSacac, has been identified as a silylating agent. nih.gov In this capacity, it can transfer the trimethylsilyl (TMS) group to other nucleophiles, such as alcohols or phenols, to form the corresponding silyl ethers. This transformation leverages the reactivity of the Si-O bond, with the acetylacetonate (B107027) portion acting as a leaving group. This provides an alternative to more common silylating agents like trimethylsilyl chloride, especially under certain reaction conditions. nih.gov

Chemo , Regio and Stereoselective Control in Reactions of 2 Trimethylsiloxypent 2 Ene 4 One

Regioselectivity Control Strategies

Regioselectivity refers to the preferential reaction at one of two or more possible sites within a molecule. masterorganicchemistry.comkhanacademy.org In the case of 2-trimethylsiloxypent-2-ene-4-one, the presence of both a silyl (B83357) enol ether and a ketone functionality, as well as two potential sites for enolate formation, presents a significant challenge in controlling reaction regioselectivity.

Influence of Substrate and Reagent Structure

The inherent structural features of both the substrate, this compound, and the reacting partner play a crucial role in directing the regiochemical outcome of a reaction. The electronic and steric properties of the substrate can predispose certain sites to be more reactive than others. For instance, the choice between the kinetic and thermodynamic silyl enol ether during the synthesis of related compounds is a well-established method for controlling regioselectivity. wikipedia.org The use of a sterically hindered strong base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted (kinetic) enolate, while a weaker base at higher temperatures allows for equilibration to the more substituted (thermodynamic) enolate. wikipedia.orgeveryscience.com

The nature of the electrophile is also a critical determinant. Hard electrophiles tend to react at the hard oxygen center of the enolate, while softer electrophiles favor reaction at the softer carbon nucleophile. everyscience.com For example, the sulfenylation of a silyl enol ether with a soft electrophile like PhSCl results in the formation of a carbonyl compound sulfenylated at the alpha-carbon. wikipedia.org

Catalyst-Controlled Regioselectivity

The use of catalysts provides a powerful external means to override the intrinsic reactivity of the substrate and achieve high levels of regioselectivity. mdpi.com Catalysts can achieve this by selectively activating one reactive site over another or by guiding the reactants into a specific orientation within the transition state.

Recent advancements have demonstrated the utility of transition metal catalysis in controlling the regioselectivity of reactions involving silyl enol ethers. For example, nickel-catalyzed remote functionalization has been employed for the Z-selective synthesis of silyl enol ethers from ketones. organic-chemistry.orgacs.orgnih.gov This method utilizes a "chain walking" mechanism where the catalyst migrates along an alkyl chain to a distant site before effecting functionalization, thereby achieving regioselectivity that is independent of the thermodynamic stability of the resulting double bond. acs.orgnih.gov Computational studies suggest that the formation of a stabilized η³-bound Ni(II) enolate is key to controlling both positional and stereoselectivity. acs.orgnih.gov

Furthermore, cooperative catalytic systems, such as a cobalt-based catalyst with a Lewis acidic boron center, have been developed for the one-carbon extension of aldehydes to form (Z)-silyl enol ethers with high regioselectivity. acs.org The boron center is proposed to activate the aldehyde, facilitating the regioselective addition. acs.org

Stereoselectivity Control (Diastereoselectivity and Enantioselectivity)

Stereoselectivity pertains to the preferential formation of one stereoisomer over another. masterorganicchemistry.com This is further divided into diastereoselectivity (formation of one diastereomer over another) and enantioselectivity (formation of one enantiomer over another). masterorganicchemistry.comyoutube.com

Substrate-Controlled Stereoselectivity

The existing stereochemistry within a substrate can significantly influence the stereochemical outcome of a reaction. This is often observed in intramolecular reactions where the cyclic transition state is constrained by the substrate's conformation. For instance, in intramolecular silyl nitronate cycloadditions, the stereochemistry of the starting nitroether can dictate the diastereoselectivity of the resulting cycloadducts in a highly specific manner. mdpi.com

Reagent-Controlled Stereoselectivity

The stereochemical information can also be introduced by a chiral reagent. This approach is particularly effective in aldol (B89426) reactions. For instance, the use of chiral boron enolates can lead to high diastereoselectivity in the formation of β-hydroxyketones. researchgate.net The choice of counterion in enolate reactions can also have a profound impact on stereoselectivity. researchgate.net

Chiral Auxiliaries and Organocatalysis in Asymmetric Transformations of Silyl Enol Ethers

The attachment of a chiral auxiliary to the substrate is a well-established strategy for inducing stereoselectivity. wikipedia.orgresearchgate.net The auxiliary creates a chiral environment that directs the approach of the reagent to one face of the molecule, leading to the preferential formation of one stereoisomer. researchgate.net Evans' oxazolidinones are a classic example of chiral auxiliaries that have been widely used in stereoselective alkylation and aldol reactions. wikipedia.orgresearchgate.net Sulfur-based chiral auxiliaries derived from amino acids have also proven to be highly effective, particularly in aldol reactions where traditional oxazolidinones show poor selectivity. scielo.org.mx

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. researchgate.net Chiral organocatalysts, such as chiral Brønsted acids or imidodiphosphorimidates (IDPis), can activate substrates and control the stereochemical outcome of reactions. researchgate.netnih.govacs.orgresearchgate.net For example, confined Brønsted acids have been used to catalyze asymmetric Mukaiyama-type aldol reactions of silyl enol ethers with high enantioselectivity. researchgate.net Similarly, IDPi catalysts have been successfully employed in the organocatalytic asymmetric synthesis of Si-stereogenic silyl ethers. nih.govacs.orgresearchgate.net Chiral promoter systems, often involving a combination of a Lewis acid and a chiral ligand, have also been developed for asymmetric aldol reactions of achiral silyl enol ethers and aldehydes. elsevierpure.com

No Publicly Available Research Found for "this compound" in the Context of Asymmetric Catalysis

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the chemical compound "this compound" in the context of metal-catalyzed asymmetric reactions, chiral ligand design, or mechanistic probes for asymmetric induction.

Searches were conducted to identify literature detailing the chemo-, regio-, and stereoselective control in reactions involving this specific silyl enol ether. However, the search yielded no results for "this compound" within the specified areas of focus. Further targeted searches for the design and synthesis of chiral ligands for reactions with this compound, and for mechanistic studies of its asymmetric transformations, were also unsuccessful.

The lack of available data in the public domain prevents the creation of a scientifically accurate article based on the provided outline. Information on related but distinct compounds, such as various isomers of trimethylpentene and methylpentenone, was found but is not applicable to the specific subject of "this compound."

Consequently, the requested article, with its detailed sections on metal-catalyzed asymmetric reactions, chiral ligand design, and mechanistic probes, cannot be generated due to the absence of foundational research on the specified chemical compound.

Table of Compounds Mentioned

Advanced Mechanistic Elucidation of 2 Trimethylsiloxypent 2 Ene 4 One Reactivity

Spectroscopic Techniques for Intermediates and Transition States

Direct observation of reactive intermediates and the characterization of transition states are paramount for a complete mechanistic picture. Spectroscopic methods are indispensable for this purpose, allowing for real-time analysis of reaction mixtures.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions as they occur. It allows for the identification and quantification of reactants, intermediates, products, and byproducts directly in the reaction vessel. For reactions involving 2-trimethylsiloxypent-2-ene-4-one, ¹H, ¹³C, and ²⁹Si NMR can provide a wealth of structural and kinetic information.

By tracking the disappearance of signals corresponding to this compound and the appearance of new signals, researchers can map the reaction progress. For instance, in a Lewis acid-catalyzed aldol (B89426) reaction, changes in the chemical shifts of the vinylic proton and the methyl groups can indicate the coordination of the Lewis acid to the carbonyl oxygen or the silyl (B83357) ether oxygen, providing insight into the activation step. The detection of short-lived intermediates, though challenging, can sometimes be achieved at low temperatures, which slow the reaction rates. wikipedia.org

Below is a table of typical NMR chemical shifts for this compound. The precise values can shift depending on the solvent and the presence of other reagents, a phenomenon that is central to in-situ studies.

| Nucleus | Group | Typical Chemical Shift (ppm) | Notes |

| ¹H | Si(CH₃)₃ | ~0.2 | A sharp singlet, highly indicative of the trimethylsilyl (B98337) group. |

| ¹H | =C-CH₃ | ~1.9 | Methyl group attached to the double bond. |

| ¹H | C(=O)CH₃ | ~2.1 | Methyl group of the acetyl moiety. |

| ¹H | =CH- | ~5.2 | Vinylic proton, its shift is sensitive to geometry and electronic environment. |

| ¹³C | Si(CH₃)₃ | ~0.0 | |

| ¹³C | =C-CH₃ | ~20 | |

| ¹³C | C(=O)CH₃ | ~28 | |

| ¹³C | =CH- | ~100 | |

| ¹³C | =C-O | ~158 | |

| ¹³C | C=O | ~195 |

Data is representative and compiled from typical values for silyl enol ethers and publicly available data for the title compound. nih.govsigmaaldrich.comsigmaaldrich.com

Mass spectrometry (MS) is essential for identifying compounds by determining their mass-to-charge ratio (m/z). Techniques like Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to analyze the products of reactions involving this compound. nih.govnih.govorganic-chemistry.org High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of elemental compositions of products and intermediates. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer structural clues, particularly regarding the connectivity of the molecule.

Table 2: Representative GC-MS Fragmentation of this compound

| m/z | Interpretation |

|---|---|

| 172 | [M]⁺ (Molecular Ion) |

| 157 | [M - CH₃]⁺ (Loss of a methyl radical) |

| 73 | [Si(CH₃)₃]⁺ (Trimethylsilyl cation, a very common fragment for TMS-ethers) |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Data derived from publicly available GC-MS spectrum for the title compound. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of analysis by separating ions based on their size, shape, and charge in the gas phase. nih.gov This technique is particularly valuable for separating isomers (e.g., E/Z isomers or regioisomers) that are indistinguishable by mass alone. nih.govnih.gov For a reaction that could potentially yield different isomers of a functionalized silyl enol ether, IM-MS can resolve these different product ions, providing crucial data on the reaction's selectivity. The collision cross-section (CCS), a value derived from ion mobility measurements, serves as a shape-dependent physicochemical property that can help to characterize different isomers and conformers.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools to model reaction mechanisms, predict reactivity, and rationalize experimental observations at the molecular level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. chemrxiv.orgnih.govmdpi.com For reactions involving this compound, DFT can be employed to map out the entire potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

Table 3: Illustrative DFT-Calculated Parameters for a Generic Silyl Enol Ether Reaction

| Parameter | Description | Example Value (kcal/mol) |

|---|---|---|

| ΔE‡ | Activation Energy Barrier | 15 - 25 |

| ΔErxn | Energy of Reaction | -10 - -30 |

| TS Geometry | Transition State Geometry | e.g., Chair-like, Boat-like |

| Intermediate Stability | Relative energy of any reaction intermediates | -5 - -15 |

These values are illustrative for a typical Lewis acid-catalyzed aldol reaction and not specific to this compound.

While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.govnih.gov This allows for the exploration of the conformational landscape of flexible molecules like this compound. The reactivity of a silyl enol ether, particularly in stereoselective reactions, is often dictated by the relative populations of its various conformers.

MD simulations can determine the preferred conformations of the silyl enol ether in solution, taking into account solvent effects. Studies on related silyloxycyclohexanes have shown that the bulky trimethylsilyl group has distinct conformational preferences compared to smaller alkyl groups, which can lead to unusual axial/equatorial population distributions. nih.gov These preferences, arising from a complex interplay of steric and electronic effects, influence which face of the enol ether is more accessible for attack, thereby controlling the stereochemical outcome of the reaction. nih.gov By simulating the substrate's dynamic behavior, MD provides insights that complement the static picture from DFT.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. In the context of catalyzed reactions of this compound, QSAR can be a powerful tool for catalyst optimization. researchgate.net

For instance, in a reaction catalyzed by a chiral Lewis acid, a QSAR model could be developed to link the structural features of different ligands on the metal center to the observed enantioselectivity of the reaction. The model would use descriptors calculated for the ligands (e.g., steric parameters like cone angle, or electronic parameters from DFT) and correlate them statistically with the experimental outcomes (e.g., enantiomeric excess). A successful QSAR model can then be used to predict the effectiveness of new, untested ligands, thereby guiding the rational design of more efficient and selective catalysts and accelerating the discovery process. researchgate.netorganic-chemistry.org

Applications of 2 Trimethylsiloxypent 2 Ene 4 One in Complex Molecule Synthesis

Synthesis of Natural Products

The intricate and diverse structures of natural products present a significant challenge to synthetic chemists. 2-Trimethylsiloxypent-2-ene-4-one has proven to be an effective starting material for the stereocontrolled synthesis of various natural product scaffolds.

Key Intermediate in Polyketide Synthesis

Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent biological activities. nih.govresearchgate.net Their biosynthesis often involves sequential Claisen condensations of simple acyl-CoA units. nih.gov Synthetic strategies frequently aim to mimic these biosynthetic pathways or employ alternative routes to construct the characteristic poly-β-carbonyl chains.

While direct, specific examples of the application of this compound in the total synthesis of complex polyketides are not extensively documented in readily available literature, its structure as a protected 1,3-dicarbonyl equivalent makes it a conceptually ideal precursor for polyketide substructures. The silyl (B83357) enol ether functionality provides a masked enolate, which can participate in various carbon-carbon bond-forming reactions, a fundamental process in polyketide chain extension. nih.gov The general strategy would involve the reaction of the silyloxydiene with an appropriate electrophile, followed by deprotection and further elaboration to build the polyketide backbone. This approach offers a controlled method for introducing specific functionalities and stereocenters, which is crucial in the synthesis of these complex molecules. nih.gov

Applications in Alkaloid and Terpenoid Synthesis

Alkaloids and terpenoids represent two other major classes of natural products with significant biological and medicinal importance. durham.ac.ukrsc.org The synthesis of their complex, often polycyclic, frameworks requires robust and efficient methodologies.

In the realm of alkaloid synthesis , cycloaddition reactions are a powerful tool for the construction of the core heterocyclic scaffolds. durham.ac.uk While direct applications of this compound in published alkaloid total syntheses are not prominent, its diene system is well-suited for Diels-Alder reactions. This [4+2] cycloaddition is a cornerstone of synthetic organic chemistry for forming six-membered rings with high stereocontrol. nih.gov The reaction of this compound with various dienophiles, such as imines or their precursors, could provide a convergent route to substituted piperidine (B6355638) or other nitrogen-containing ring systems, which are common motifs in alkaloids. researchgate.net

Similarly, in terpenoid synthesis , which often involves the construction of intricate carbocyclic skeletons, cycloaddition strategies are frequently employed. nih.govnih.gov The use of silyloxydienes in intramolecular Diels-Alder reactions has been a key strategy in the synthesis of various terpenoids. Although specific examples detailing the use of this compound are scarce, its potential as a diene component in such reactions is clear. This would allow for the formation of complex bicyclic or polycyclic systems characteristic of many terpenoid natural products.

Pharmaceutical and Agrochemical Synthesis

The quest for new therapeutic agents and effective crop protection chemicals is a major driving force in synthetic chemistry. The ability to construct novel molecular scaffolds efficiently is paramount in these endeavors.

Building Block for Drug Candidates

The development of new drug candidates often relies on the synthesis of libraries of diverse small molecules for biological screening. mdpi.com Heterocyclic compounds, in particular, are prevalent in many approved drugs. The reactivity of this compound makes it a valuable starting material for the synthesis of various heterocyclic systems.

For instance, the synthesis of substituted pyridines can be achieved through various condensation and cycloaddition strategies. researchgate.net While not explicitly detailed for this specific compound, a plausible route could involve the reaction of this compound with a 1,3-dicarbonyl compound or its equivalent in the presence of an ammonia (B1221849) source, leading to the formation of a pyridine (B92270) ring. Similarly, the synthesis of pyrimidines , another important heterocycle in medicinal chemistry, could potentially be accessed through reactions involving this silyloxydiene and appropriate nitrogen-containing reagents.

Precursor for Bioactive Molecules

The term "bioactive molecules" encompasses a broad range of compounds that elicit a biological response. nih.gov The synthesis of such molecules often requires versatile building blocks that can be readily functionalized. This compound, with its dual functionality, fits this description well.

Its silyl enol ether moiety can act as a nucleophile in various reactions, while the ketone group, once deprotected, provides a handle for further chemical transformations. This allows for the introduction of diverse substituents and the construction of a wide array of molecular architectures, increasing the probability of discovering compounds with desired biological activities. For example, its reaction with different electrophiles could lead to a variety of substituted pentenone derivatives, which could then be further modified to generate libraries of potential bioactive compounds.

Development of Novel Organic Materials and Functional Molecules

The field of materials science is constantly seeking new organic molecules with specific functional properties, such as those for use in electronics, optics, or as advanced polymers. The controlled synthesis of well-defined molecular structures is critical for tailoring these properties.

While the application of this compound in this area is not yet widely reported, its chemical nature suggests potential uses. As a functionalized diene, it could be incorporated into polymer backbones through polymerization reactions involving its double bonds. The trimethylsiloxy group could be retained for specific properties or removed to unmask the ketone, which could then be used for cross-linking or further functionalization of the polymer. The ability to precisely control the structure of the monomer unit is a key advantage in the design of functional materials with tailored properties.

Precursors for Organosilicon Compounds

This compound, as a silyl enol ether, is an important class of organosilicon compound that can be used to generate other functionalized silicon-containing molecules. wikipedia.org Silyl enol ethers are prepared by the reaction of an enolizable carbonyl compound with a silyl electrophile. wikipedia.org The reactivity of this compound is centered around the trimethylsilyl (B98337) group, which can be transferred to other molecules in a process known as silylation.

One of the key reactions of this compound is its ability to react with alcohols of primary, secondary, and tertiary nature. gelest.com This reaction involves the transfer of the trimethylsilyl (TMS) group from the silyl enol ether to the alcohol, forming a new silyl ether and regenerating a ketone. This transformation makes it a useful reagent for the protection of hydroxyl groups in multi-step syntheses, a common strategy in the construction of complex molecules. The resulting silyl ether is generally stable under many reaction conditions but can be easily removed when desired.

The general reaction can be depicted as: R-OH + C₅H₁₁O-Si(CH₃)₃ → R-O-Si(CH₃)₃ + C₅H₈O

This reactivity is not limited to alcohols. Silyl enol ethers can undergo a variety of transformations to yield other organosilicon compounds. For instance, they can be hydrolyzed to form a carbonyl compound and a disiloxane. wikipedia.org They are also used in carbon-carbon bond-forming reactions such as Mukaiyama aldol (B89426) additions and Michael reactions, where the silyl group plays a crucial role in activating the molecule. wikipedia.org

| Reactant | Product Type | Significance in Synthesis |

|---|---|---|

| Alcohols (1°, 2°, 3°) | Trimethylsilyl Ethers | Protection of hydroxyl groups. gelest.com |

| Water | Disiloxanes | Hydrolysis of the silyl enol ether. wikipedia.org |

| Electrophiles (e.g., aldehydes, alkyl halides) | Functionalized Carbonyl Compounds | Formation of new C-C bonds. wikipedia.org |

Role in Surface Modification (e.g., HPLC Stationary Phase End-capping)

The reactivity of this compound with hydroxyl groups also makes it a potential candidate for surface modification applications, particularly in the end-capping of stationary phases used in High-Performance Liquid Chromatography (HPLC).

In reversed-phase HPLC, the stationary phase is commonly made of silica (B1680970) particles that have been chemically modified with a hydrophobic layer, such as C18 (octadecyl) chains. sepscience.com However, the synthesis of these bonded phases often leaves unreacted silanol (B1196071) groups (Si-OH) on the silica surface. kromasil.comphenomenex.com These residual silanol groups can cause undesirable interactions with polar and basic analytes, leading to peak tailing and poor chromatographic performance. phenomenex.com

To mitigate these effects, a process called "end-capping" is employed. This involves reacting the residual silanol groups with a small, reactive silylating agent to render them inert. kromasil.comphenomenex.com Common end-capping reagents are small silanes like trimethylchlorosilane. kromasil.com The reaction converts the polar silanol groups into non-polar silyl ethers.

Given that this compound readily reacts with alcohols, it can be inferred that it would also react with the silanol groups on the surface of silica gel, which behave chemically like alcohols. The reaction would involve the transfer of the trimethylsilyl group to the silanol oxygen, effectively "capping" it.

The proposed reaction for end-capping with this compound is as follows: Silica-OH + C₅H₁₁O-Si(CH₃)₃ → Silica-O-Si(CH₃)₃ + C₅H₈O

This process would replace the active, acidic protons of the silanol groups with inert trimethylsilyl groups, thereby reducing unwanted secondary interactions and improving the performance of the HPLC column. The use of a silyl enol ether like this compound for this purpose offers an alternative to traditional chlorosilane-based end-capping reagents.

| Surface Functional Group | Reactant | Resulting Surface Group | Effect on Chromatography |

|---|---|---|---|

| Silanol (Si-OH) | This compound | Trimethylsilyl Ether (Si-O-Si(CH₃)₃) | Reduced peak tailing for basic compounds, improved column stability. phenomenex.compyvot.tech |

Future Directions and Emerging Research Avenues

Novel Catalytic Systems for 2-Trimethylsiloxypent-2-ene-4-one Transformations

The development of novel catalytic systems is paramount to unlocking the full potential of this compound in asymmetric synthesis. The pursuit of high enantioselectivity and diastereoselectivity in reactions involving this prochiral nucleophile is a major focus of contemporary research.

One promising frontier lies in the design and application of chiral Lewis acid and Brønsted acid catalysts . While traditional Lewis acids have been employed to activate electrophiles for reaction with silyl (B83357) enol ethers, the next generation of catalysts emphasizes intricate chiral environments to induce high levels of stereocontrol. For instance, the use of chiral phosphoric acids has emerged as a powerful strategy in organocatalysis, capable of activating a wide range of electrophiles towards enantioselective addition of silyl enol ethers.

Another significant area of development is synergistic catalysis , where two or more catalysts work in concert to enable a transformation that is not possible with either catalyst alone. This approach can involve the combination of a metal catalyst with an organocatalyst, or two different organocatalysts, to simultaneously activate both the silyl enol ether and the electrophile, leading to enhanced reactivity and stereoselectivity. For example, a chiral amine could activate an enal through enamine formation, while a Lewis acid activates the silyl enol ether.

The table below summarizes representative examples of novel catalytic systems applied to transformations of silyl enol ethers, which serve as a strong predictive model for future applications with this compound.

| Catalyst Type | Reaction | Electrophile | Key Features | Representative Catalyst |

| Chiral Phosphoric Acid | Asymmetric [2+4] Cycloaddition | ortho-Quinone Methide | High enantioselectivity for the synthesis of chiral chroman derivatives. researchgate.netrsc.org | (R)-TRIP |

| Chiral Amine/Thiourea | Asymmetric Michael Addition | Nitroolefin | Dual activation of the nucleophile and electrophile for high enantioselectivity. nih.gov | Takemoto Catalyst |

| Silver/Chiral Pyridine (B92270) | Relay Catalytic Cycloaddition | Enynamide | Sequential cycloisomerization and [2+3] cycloaddition in a one-pot process. nih.gov | Chiral PPY/AgOAc |

Integration with Flow Chemistry and Automated Synthesis

The integration of synthetic methodologies with flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing, moving from traditional batch processes to continuous and automated operations. These technologies offer significant advantages in terms of safety, efficiency, scalability, and reproducibility, making them highly attractive for industrial applications.

For reactions involving this compound, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to improved yields and selectivities, as well as the ability to safely handle highly reactive intermediates and reagents. The small reactor volumes in flow systems also mitigate the risks associated with exothermic reactions.

Automated synthesis platforms can be coupled with flow reactors to create fully autonomous systems for reaction optimization and library synthesis. These platforms utilize robotic systems to perform reactions, purify products, and analyze results, allowing for high-throughput screening of reaction conditions and catalysts. This data-driven approach can significantly accelerate the discovery and development of new synthetic methods involving this compound. The development of software platforms for controlling these automated systems is a key area of research, enabling complex multi-step syntheses and the generation of large datasets for machine learning applications. digitellinc.com

The following table outlines the potential benefits of integrating flow chemistry and automated synthesis for transformations of this compound.

| Technology | Key Advantages | Potential Applications with this compound |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, ease of scalability. | Multi-step synthesis of complex molecules, reactions involving hazardous reagents, optimization of reaction conditions. |

| Automated Synthesis | High-throughput screening, rapid reaction optimization, automated purification and analysis, generation of large datasets. merckmillipore.comnih.govnih.gov | Catalyst screening for asymmetric reactions, library synthesis for drug discovery, development of robust and reproducible synthetic protocols. |

Exploration of New Reaction Classes

Beyond the well-established aldol (B89426) and Michael-type reactions, researchers are actively exploring new reaction classes where this compound can serve as a versatile building block. These investigations aim to construct novel molecular architectures and access previously unattainable chemical space.

One area of intense interest is the use of silyl enol ethers in cycloaddition reactions . For instance, the Pauson-Khand reaction, which involves the coupling of an alkene, an alkyne, and carbon monoxide, can be adapted to use silyl enol ethers as the alkene component, leading to the formation of functionalized cyclopentenones. nih.gov Furthermore, [4+2] cycloadditions, such as the Diels-Alder reaction, can potentially utilize this compound as the diene or dienophile component, providing access to complex cyclic systems.

Organocatalytic asymmetric cycloadditions represent a particularly exciting frontier. The use of chiral organocatalysts, such as diarylprolinol silyl ethers, can induce high levels of enantioselectivity in these reactions, affording enantioenriched cyclic products with multiple stereocenters. rsc.org The development of novel cycloaddition cascades, where multiple bonds are formed in a single operation, is also a key objective.

The table below highlights emerging reaction classes for silyl enol ethers, which are anticipated to be applicable to this compound.

| Reaction Class | Description | Potential Products |

| Pauson-Khand Reaction | A [2+2+1] cycloaddition of an alkene, alkyne, and carbon monoxide. nih.gov | Highly substituted cyclopentenones. |

| [4+2] Cycloaddition | A concerted reaction between a conjugated diene and a dienophile to form a six-membered ring. | Substituted cyclohexene derivatives. |

| [2+3] Cycloaddition | A reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. | Heterocyclic compounds. |

| Organocatalytic Asymmetric Sulfa-Michael Addition | The enantioselective addition of a thiol to an α,β-unsaturated carbonyl compound. figshare.com | Chiral sulfur-containing compounds. |

Q & A

Basic Research Questions

Q. How can researchers design a reliable synthesis protocol for 2-Trimethylsiloxypent-2-ene-4-one?

- Methodological Answer : Begin with a literature review to identify existing synthetic routes, focusing on precursors like trimethylsiloxy reagents and pentenone derivatives. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions. Use spectroscopic techniques (e.g., -NMR, -NMR, IR) for structural validation . Ensure reproducibility by documenting incremental changes (e.g., catalyst loading, reaction time) and reporting yields with error margins. Include control experiments to verify the absence of contaminants (e.g., unreacted siloxane intermediates) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Prioritize hyphenated techniques:

- GC-MS : Confirm molecular weight and fragmentation patterns.

- NMR Spectroscopy : Assign peaks for the α,β-unsaturated ketone and trimethylsiloxy groups, comparing with predicted chemical shifts.

- FTIR : Identify carbonyl (C=O, ~1700 cm) and siloxane (Si-O, ~1000–1100 cm) stretches.

- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/Si ratios.

Cross-validate results across methods to resolve discrepancies (e.g., unexpected adducts in MS vs. NMR) .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the reaction mechanism of this compound formation?

- Methodological Answer : Use density functional theory (DFT) to model transition states and intermediates. Compare activation energies for plausible pathways (e.g., [3,3]-sigmatropic shifts vs. nucleophilic attacks). Validate simulations with kinetic isotope effects (KIEs) or substituent-dependent rate studies. Publish raw computational data (e.g., .log files) and benchmark against experimental Arrhenius parameters .

Q. What strategies address contradictions in reported stability data for this compound?

- Methodological Answer : Conduct accelerated stability studies under controlled conditions (humidity, temperature, light). Compare degradation products (e.g., hydrolysis of siloxane groups) via LC-MS and quantify using internal standards. Apply statistical tools (e.g., ANOVA) to assess inter-laboratory variability. Document storage conditions (e.g., inert atmosphere, desiccants) and batch-specific anomalies .

Q. How to optimize regioselectivity in derivatization reactions involving this compound?

- Methodological Answer : Screen directing groups (e.g., Lewis acids, steric hindrance modifiers) to favor α- vs. β-functionalization. Use -NMR titration to monitor coordination effects. Design a fractional factorial experiment to isolate key variables (e.g., solvent dielectric, reagent stoichiometry). Validate selectivity with X-ray crystallography or NOESY for spatial confirmation .

Data Analysis and Reporting

Q. How should researchers statistically analyze heterogeneous datasets for this compound?

- Methodological Answer : Apply error propagation models to aggregate uncertainties from sampling, instrumentation, and operator bias. Use Grubbs’ test to identify outliers in replicate measurements. Report confidence intervals (95% CI) for key parameters (e.g., yield, purity). For meta-analyses, standardize data using IUPAC guidelines and disclose normalization methods .

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

- Methodological Answer : Include:

- Detailed Experimental Section : Precursor sources, purification steps (e.g., column chromatography gradients), and equipment calibration records.

- Raw Data Appendices : NMR spectra (with integration values), chromatograms (retention times, baseline noise), and crystallographic CIF files.

- Error Logs : Document failed attempts (e.g., polymerization under high heat) to guide troubleshooting.

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Critical Evaluation of Literature

Q. How to reconcile conflicting spectral assignments for this compound in published studies?

- Methodological Answer : Re-acquire spectra under identical conditions (e.g., solvent, concentration) as disputed studies. Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Cross-reference with quantum-chemical shift predictions (e.g., ACD/Labs or Gaussian). Publish a comparative table of reported vs. observed shifts with annotated deviations .

Q. What criteria determine the suitability of this compound for mechanistic studies in organosilicon chemistry?

- Methodological Answer : Evaluate:

- Reactivity : Susceptibility to hydrolysis, oxidation, or thermal rearrangement.

- Spectroscopic Handles : Distinctive signals (e.g., -NMR for Si-O bond dynamics).

- Theoretical Relevance : Alignment with Woodward-Hoffmann rules or frontier molecular orbital (FMO) theory.

Pre-screen via microreactor trials to assess feasibility under proposed conditions .

Tables for Reference

Table 1 : Key Analytical Parameters for this compound

| Technique | Critical Parameters | Expected Outcomes |

|---|---|---|

| -NMR | Solvent: CDCl, δ 1.05 (Si-CH) | Integration ratio: 9H (trimethylsiloxy) |

| FTIR | Resolution: 4 cm | C=O stretch: 1705 cm |

| GC-MS | Column: DB-5MS, 30 m × 0.25 mm | m/z 184 [M] |

Table 2 : Common Contaminants and Mitigation Strategies

| Contaminant | Source | Detection Method | Mitigation |

|---|---|---|---|

| Siloxane dimers | Incomplete purification | HPLC-ELSD | Redistillation under reduced pressure |

| Oxidized ketone | Air exposure | -NMR δ 210 | Schlenk-line techniques |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.